6-bromo-N-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridine with α-bromoketones under various conditions. One common method includes the use of microwave irradiation, which provides a solvent- and catalyst-free environment, resulting in high yields and a clean reaction . Another approach involves the use of phase transfer catalysis (PTC) to facilitate the reaction between 5-bromopyridine-2,3-diamine and benzaldehyde .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions and microwave-assisted synthesis, are likely to be employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and biological activity.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and phase transfer catalysts.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-alkylated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
6-bromo-N-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent, particularly in targeting phosphatidylinositol-3-kinases (PI3K) pathways.
Antimicrobial Research: The compound exhibits promising activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
Pharmaceutical Chemistry: It serves as a scaffold for the development of various therapeutic agents, including antiviral, antibacterial, and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 6-bromo-N-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, in anticancer research, it inhibits the PI3K pathway, leading to reduced cell proliferation and increased apoptosis . The compound’s structure allows it to bind effectively to the active sites of target enzymes, modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Similar in structure but differs in the position of the nitrogen atoms within the ring.
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety but have different functional groups attached.
Uniqueness
6-bromo-N-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific arrangement of functional groups, which confer distinct biological activities. Its ability to act on multiple molecular targets makes it a versatile compound in drug discovery and development.
Properties
Molecular Formula |
C18H13BrN4 |
---|---|
Molecular Weight |
365.2 g/mol |
IUPAC Name |
6-bromo-N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C18H13BrN4/c19-13-9-10-16-22-17(15-8-4-5-11-20-15)18(23(16)12-13)21-14-6-2-1-3-7-14/h1-12,21H |
InChI Key |
KZRRAAMICZXXTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Br)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.